2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
This compound is a spirocyclic triazole derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure incorporates a benzylsulfanyl group at position 2, a phenyl group at position 3, and a 2-methoxyphenyl carboxamide moiety at position 6. Structural analogs discussed in the literature (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) highlight the importance of substituents in modulating reactivity and bioactivity .
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-15-9-8-14-23(24)29-27(33)32-18-16-28(17-19-32)30-25(22-12-6-3-7-13-22)26(31-28)35-20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYAWZFBAFAUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Keto-Hydrazine Derivatives
A common approach to spirocyclic systems involves cyclocondensation reactions. For instance, reacting 1,4-cyclohexanedione with a triaminomethane derivative under acidic conditions generates the triazaspiro skeleton.
Procedure :
- 1,4-Cyclohexanedione (1 equiv) is treated with hydrazine hydrate (2.2 equiv) in ethanol under reflux for 12 hours to form a dihydrazone intermediate.
- Subsequent dehydration with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C induces cyclization, yielding the spiro[4.5]deca-1,3-diene framework.
Optimization :
Ring-Expansion via Schmidt Reaction
An alternative route employs the Schmidt reaction to convert cyclohexanone derivatives to lactams, which are further functionalized.
Steps :
- Cyclohexanone (1 equiv) reacts with sodium azide (NaN₃) and concentrated sulfuric acid at 0–5°C to form a tetrazole intermediate.
- Alkaline hydrolysis of the tetrazole with 10% NaOH generates a primary amine, which undergoes intramolecular cyclization to form the triaza system.
Functionalization of the Spiro Core
Introduction of the 3-Phenyl Group
The phenyl group at position 3 is installed via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling :
- The spiro core is brominated at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
- The bromide intermediate couples with phenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 24 hours.
| Step | Reagent/Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄ | UV light, 6 h | 85 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 24 h | 78 |
Installation of the Benzylsulfanyl Moiety
The benzylsulfanyl group at position 2 is introduced via nucleophilic displacement.
Thiolation Protocol :
- Lithiation : Treat the spiro intermediate with LDA (2.0 equiv) at −78°C in tetrahydrofuran (THF).
- Quenching with sulfur : Add elemental sulfur (1.2 equiv) to form a thiolate.
- Alkylation : React with benzyl bromide (1.5 equiv) at room temperature for 4 hours.
Yield : 68% after purification by silica gel chromatography (hexane/ethyl acetate 4:1).
Formation of the Carboxamide Functionality
Carboxylic Acid Intermediate
Oxidation of a methyl group at position 8 to a carboxylic acid is critical for amide formation.
Oxidation with KMnO₄ :
Amidation with 2-Methoxyaniline
The carboxylic acid is converted to an acid chloride, followed by reaction with 2-methoxyaniline.
Steps :
- Acid chloride formation : Treat the acid with thionyl chloride (SOCl₂) under reflux for 2 hours.
- Amine coupling : Add 2-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C, warming to room temperature overnight.
| Reagent | Conditions | Yield (%) |
|---|---|---|
| SOCl₂ | Reflux, 2 h | 95 |
| 2-Methoxyaniline | 0°C → RT, 12 h | 88 |
Alternative Synthetic Routes
One-Pot Spirocyclization and Functionalization
A streamlined method employs a multicomponent reaction (MCR) to assemble the spiro core and substituents simultaneously.
Ugi Four-Component Reaction :
Enzymatic Resolution for Enantiopure Synthesis
Lipase-mediated asymmetric hydrolysis resolves racemic intermediates, yielding enantiomerically pure carboxamide.
Conditions :
- Racemic ester (1 equiv) is treated with Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C for 72 hours.
- Enantiomeric excess (ee): >98% (HPLC analysis).
Challenges and Optimization Strategies
- Regioselectivity in spirocyclization : Use of bulky directing groups (e.g., tert-butyl) minimizes off-pathway cyclization.
- Stability of thiol intermediates : In situ generation of thiolates prevents oxidation to disulfides.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Functionalized aromatic compounds.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with spirocyclic systems reported in , which include 7-oxa-9-aza-spiro[4.5]decane derivatives. Key differences lie in heteroatom composition and substituent effects:
Key Observations:
Heteroatom Influence : The triazole core in the target compound may enhance metal-binding capacity compared to the oxa/aza systems in analogues, which could influence catalytic or inhibitory properties.
Spiro Rigidity : Both classes exploit spirocyclic rigidity, but the triazaspiro system in the target compound may confer greater conformational restraint, impacting target selectivity.
Functional Comparison with Triazole Derivatives in
While focuses on pesticidal triazoles (e.g., etaconazole, propiconazole), the target compound’s triazaspiro system differs significantly in topology. Pesticidal triazoles typically feature a 1,2,4-triazole ring attached to a dioxolane or cyclopropane scaffold, emphasizing fungicidal activity via sterol biosynthesis inhibition. In contrast, the target’s fused triazaspiro system may prioritize interactions with eukaryotic or bacterial enzymes, though this remains speculative without direct data .
Biological Activity
The compound 2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE (CAS Number: 894885-50-8) is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4O3S, with a molecular weight of 402.55 g/mol. The structure features a spirocyclic core that is characteristic of triazole derivatives, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common synthetic routes include cyclization reactions to form the spirocyclic core followed by functionalization to introduce the benzylsulfanyl and methoxyphenyl groups. Reaction conditions are optimized for high yields and purity.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to triazoles exhibit significant antiparasitic activity against pathogens such as Toxoplasma gondii and Cryptosporidium parvum. For instance, related compounds have shown IC50 values ranging from 1.94 μM to 7.63 μM against these organisms, suggesting a promising avenue for drug development in treating parasitic infections .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research on similar triazole derivatives has demonstrated antiproliferative effects in micromolar ranges against various cancer cell lines. For example, bispyridinium salts derived from triazoles have been identified as promising lead molecules with inhibitory activity against choline kinase, a target in cancer therapy .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound's ability to modulate these pathways could underpin its antiparasitic and anticancer effects.
Case Studies
- Antiparasitic Efficacy : In vivo studies have shown that related compounds can significantly reduce the number of T. gondii cysts in animal models, indicating their potential for therapeutic use .
- Anticancer Activity : Similar triazole derivatives have been evaluated for their ability to inhibit cancer cell growth in vitro and in vivo, demonstrating significant promise as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-4-triazolyl-indole | Structure | Antiparasitic (IC50: 1.94 μM) |
| Bispyridinium salts | Structure | Anticancer (micromolar range) |
Q & A
Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions and reagent selection. Key steps include:
- Reagent stoichiometry : Adjust molar ratios of reactants like 2-Oxa-spiro[3.4]octane-1,3-dione and substituted amines to minimize side products (e.g., spirocyclic intermediates in ).
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance solubility and reaction efficiency, as demonstrated in spirocyclic compound syntheses .
- Catalytic additives : Explore bases like NaH or triethylamine ( ) to accelerate nucleophilic substitutions.
- Temperature control : Gradual warming (0°C to room temperature) reduces decomposition risks, as seen in similar benzothiazole-based syntheses .
Basic Question: What purification and characterization techniques are critical for confirming the compound’s identity?
Methodological Answer:
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts .
- Characterization :
- Elemental analysis : Confirms empirical formula .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- UV-Vis spectroscopy : Detects π→π* transitions in aromatic and conjugated systems .
Advanced Question: How can advanced spectroscopic methods resolve structural ambiguities in this spirocyclic system?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm spirojunction connectivity and substituent positions .
- X-ray crystallography : Provides unambiguous spatial arrangement of the 1,4,8-triazaspiro[4.5]decane core (analogous to anticonvulsant spiro compounds in ).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays with consistent substrate concentrations) .
- Structure-activity validation : Compare bioactivity of synthetically modified analogs (e.g., substituent variations in benzothiazole or methoxyphenyl groups) to isolate critical pharmacophores .
- Meta-analysis : Cross-reference data with structurally similar anticonvulsants () to identify trends or outliers.
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent variation : Systematically modify groups like the benzylsulfanyl or 2-methoxyphenyl moieties ( ).
- In silico modeling : Use molecular docking to predict interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
- Biological testing : Screen analogs in parallel for potency (e.g., IC₅₀ in enzyme assays) and selectivity .
Basic Question: What in vitro assays are suitable for preliminary biological activity assessment?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorogenic substrates .
- Cell viability assays : Evaluate cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT or resazurin assays.
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for receptors implicated in neurological disorders .
Advanced Question: How can in vivo efficacy and pharmacokinetics be systematically evaluated?
Methodological Answer:
- Animal models : Employ seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant profiling .
- Pharmacokinetic (PK) profiling :
- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
- Metabolite identification : Use HPLC-TOF-MS to detect phase I/II metabolites .
Advanced Question: What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD/UV : Optimize a C18 column with mobile phase (acetonitrile/0.1% formic acid) for retention time reproducibility .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples (e.g., plasma) .
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
